6,7-Dimethoxy-4-(methylthio)cinnoline
Description
Structure
3D Structure
Properties
CAS No. |
6937-71-9 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylsulfanylcinnoline |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)13-12-6-11(7)16-3/h4-6H,1-3H3 |
InChI Key |
VNEJBDYIGYWEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)SC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Cinnoline Derivatives
Classical Approaches to Cinnoline (B1195905) Ring Formationresearchgate.net
The foundational methods for constructing the cinnoline nucleus have historically relied on cyclization reactions of appropriately substituted benzene (B151609) precursors, such as arenediazonium salts and aryl hydrazones. researchgate.netresearchgate.net
Richter Synthesis and its Modern Variationsresearchgate.netwikipedia.orgnih.gov
The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a seminal method for the formation of the cinnoline ring. eurekaselect.comdrugfuture.com The classical approach involves the diazotization of an o-aminoarylalkyne, such as o-aminophenylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline derivative. wikipedia.orgdrugfuture.com This intermediate can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org
The general mechanism of the Richter synthesis proceeds through the formation of an arenediazonium salt from an ortho-substituted aniline (B41778). This is followed by an intramolecular cyclization where the terminal carbon of the alkyne attacks the diazonium group, leading to the formation of the cinnoline ring. researchgate.net
Modern variations of the Richter synthesis have expanded its scope and efficiency. For example, the reaction has been adapted for the synthesis of 3-substituted 4-(1H)cinnolones from 2-aryl/alkylethynyl anilines by reaction with sodium nitrite (B80452) and dilute hydrochloric acid in an aqueous medium. researchgate.net This method is compatible with both aryl and alkyl acetylenes and provides a direct route to cinnolones in excellent yields. researchgate.net A Richter-type cyclization has also been utilized in a three-step methodology to prepare novel poly(arylene ethynylene)s that incorporate a cinnoline core. researchgate.net
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| o-C₆H₄(N₂Cl)C≡CCO₂H | Water | 4-Hydroxycinnoline-3-carboxylic acid | Classical example leading to the first synthesis of the cinnoline core. | wikipedia.org |
| 2-Alkylethynyl aniline | NaNO₂, dil. HCl | 3-Alkyl-4(1H)-cinnolone | One-step synthesis in aqueous medium at ambient temperature. | researchgate.net |
| 2-Ethynyl-aryltriazenes | (Not specified) | Cinnoline core for polymers | Application in materials science for preparing fluorescent polymers. | researchgate.net |
Reductive Cyclization Strategiesresearchgate.netwikipedia.org
Reductive cyclization represents another important classical strategy for synthesizing cinnoline derivatives. These methods often involve the reduction of a nitro group to an amino group, which then participates in a cyclization reaction. For instance, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov This reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov
Another application of reduction in cinnoline synthesis is the conversion of cinnolones to dihydrocinnolines. The reduction of 3-substituted 4-(1H)cinnolones with tin and hydrochloric acid (Sn/HCl) yields 1,4-dihydrocinnolines in good yields. researchgate.net These dihydrocinnolines can subsequently be dehydrogenated to form the corresponding aromatic cinnolines. A classical method for this aromatization step is the use of freshly precipitated mercuric oxide. wikipedia.org
Diazotization-Based Annulation Reactionseurekaselect.comresearchgate.netnih.gov
Diazotization-based annulation reactions are among the most versatile and widely used methods for the synthesis of the cinnoline ring system. researchgate.net These reactions typically start with the diazotization of an ortho-substituted aniline to form a reactive arenediazonium salt, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net The Richter synthesis is a prime example of this category. researchgate.net
Other notable diazotization-based methods include the Widman-Stoermer and Borsche–Herbert cyclizations. researchgate.net In a more contemporary example, substituted anilines are diazotized and then coupled with cyanoacetamide to form a hydrazone intermediate. This hydrazone can then undergo intramolecular cyclization using anhydrous aluminum chloride (AlCl₃) to form 4-aminocinnoline-3-carboxamide (B1596795) derivatives. nih.gov
Furthermore, a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines, a related class of N-heterocycles, showcasing the versatility of diazonium salts in heterocycle synthesis. organic-chemistry.org Scandium triflate has been shown to mediate [4 + 2] annulations of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to construct cinnoline derivatives in what is termed an azo-Povarov reaction. acs.org
Contemporary Advancements in Cinnoline Synthesis
Modern synthetic chemistry has introduced powerful new tools for the construction of the cinnoline scaffold, with transition-metal catalysis and C-H functionalization at the forefront of these advancements. researchgate.net
Transition-Metal-Catalyzed Cyclizationseurekaselect.comijper.orgacs.org
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and cinnolines are no exception. Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) have been extensively used to facilitate C-C and C-N bond formations required for ring closure. researchgate.netnih.gov
Palladium-catalyzed annulation has emerged as a simple and efficient methodology for achieving 3,4-disubstituted cinnolines. This is accomplished via the annulation of 2-iodophenyltriazenes with internal alkynes, a reaction that is compatible with a number of functional groups. researchgate.net
Rhodium(III)-catalyzed reactions have proven particularly effective. For instance, the cascade annulation of Boc-arylhydrazines with alkynes can construct various cinnoline and cinnolinium salt derivatives. researchgate.net Rh(III)-catalysis also enables the C-H annulation of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate to provide rapid access to complex indazolocinnolines and phthalazinocinnolines. researchgate.net In a related approach, a Rh-catalyzed redox-neutral annulation of azo and diazo compounds proceeds through a tandem C–H activation and C–N bond formation strategy. nih.gov
Copper-catalyzed reactions also feature prominently. A Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is an effective method for forming cinnolines. nih.gov Additionally, a Cu-catalyzed cascade cyclization has been reported for the regioselective synthesis of functionalized cinnolines. nih.gov A transition-metal-free multicomponent coupling cyclization involving arynes, tosylhydrazine, and α-bromo ketones has also been explored, proceeding via a formal [2 + 2 + 2] cycloaddition to give cinnoline derivatives. acs.org
| Catalyst | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Palladium (Pd) | 2-Iodophenyltriazenes and internal alkynes | Annulation | 3,4-Disubstituted cinnolines | researchgate.net |
| Rhodium(III) (Rh) | Boc-arylhydrazines and alkynes | Cascade Annulation | Cinnolines and Cinnolinium salts | researchgate.net |
| Rhodium(III) (Rh) | N-aryl indazolones and vinylene carbonate | C-H Annulation | Indazolocinnolines | researchgate.net |
| Copper (Cu) | N-methyl-N-phenylhydrazones | Aerobic Intramolecular Dehydrogenative Cyclization | Cinnolines | nih.gov |
C-H Functionalization Approachesresearchgate.net
Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. nih.govnih.gov This approach, often coupled with transition-metal catalysis, allows for the formation of C-C or C-N bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized starting materials. rsc.org
In the context of cinnoline synthesis, C-H functionalization strategies are often integral to the transition-metal-catalyzed cyclizations described above. For example, Rh(III)-catalyzed syntheses frequently proceed via an initial C-H activation step. nih.govresearchgate.net The annulation of azo compounds with diazo compounds, catalyzed by rhodium, involves a tandem C-H activation and C-N bond formation process to construct the cinnoline ring. nih.gov Similarly, ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation of N-phenylindazoles with sulfoxonium ylides has been developed for the synthesis of indazolo[1,2-a]cinnolinones. researchgate.net
These C-H activation/annulation reactions represent a powerful and efficient pathway for accessing complex, fused cinnoline systems from relatively simple precursors. researchgate.net
Multicomponent and One-Pot Synthetic Protocols
Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These approaches are particularly valuable in the synthesis of heterocyclic compounds like cinnoline derivatives.
One notable one-pot protocol for the synthesis of densely functionalized cinnolines involves the reaction of chloranil (B122849) and malononitrile. ljmu.ac.uk This base-mediated reaction proceeds in a polar medium, leading to the formation of a highly substituted cinnoline, 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile, via a quinone methide intermediate. ljmu.ac.uk This method is lauded for its atom efficiency and simplicity. ljmu.ac.uk While this specific example does not yield 6,7-Dimethoxy-4-(methylthio)cinnoline, the underlying principle of a one-pot condensation and cyclization could be adapted. For instance, a hypothetical one-pot synthesis of a related cinnolone could involve the three-component reaction of an arylglyoxal, a 1,3-dicarbonyl compound, and hydrazine (B178648) hydrate. researchgate.net
Another multicomponent strategy that has been developed for cinnoline synthesis involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. researchgate.net This reaction, often facilitated by microwave irradiation, provides a convenient and efficient route to polyfunctionally substituted cinnolines. researchgate.net The adaptability of such MCRs could potentially allow for the incorporation of methoxy (B1213986) and methylthio functionalities at the desired positions of the cinnoline core through careful selection of the starting materials.
| Reaction Type | Reactants | Key Features | Potential Applicability to Target Compound |
| One-pot condensation/cyclization | Chloranil, Malononitrile | Base-mediated, atom efficient, simple procedure. ljmu.ac.uk | Adaptation of the one-pot principle using appropriately substituted precursors. |
| Three-component reaction | Arylglyoxal, 1,3-Dicarbonyl compound, Hydrazine hydrate | Green and efficient method for substituted cinnolones. researchgate.net | Potential for building the core structure with subsequent functionalization. |
| Multicomponent reaction | Substituted pyridazine (B1198779), Aromatic aldehyde, Nitromethane | Microwave-assisted, efficient synthesis of polyfunctionalized cinnolines. researchgate.net | Selection of precursors with methoxy and methylthio groups could lead to the target scaffold. |
Stereoselective and Regioselective Synthesis Strategies for Cinnolines
The control of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules with desired three-dimensional arrangements and substitution patterns.
Regioselectivity is particularly important in the synthesis of substituted cinnolines, as the position of functional groups can significantly influence the molecule's properties. A green one-pot protocol for the regioselective synthesis of new substituted 7,8-dihydrocinnolin-5(6H)-ones has been reported. researchgate.net This method involves the reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate, yielding 3-arylcinnoline products as sole regioisomers. researchgate.net The regioselectivity is believed to be driven by the initial Knoevenagel condensation between the more electrophilic formyl group of the arylglyoxal and the enolic form of the dione. researchgate.net
Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions have also been shown to produce cinnoline derivatives with high stereoselectivity from readily available starting materials. researchgate.net While the specifics of stereoselectivity are more relevant to chiral cinnoline derivatives, the underlying principles of catalyst control over reaction outcomes are broadly applicable.
For the synthesis of this compound, achieving the correct regiochemistry is paramount. The synthesis would require methods that selectively introduce the methoxy groups at the 6 and 7 positions and the methylthio group at the 4 position. This could potentially be achieved through the cyclization of a precursor where the substitution pattern is already established, such as a suitably substituted 1-(2-aminophenyl)ethanone derivative. ijper.org For example, the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)-ethanone with sodium nitrite yields 6,7-dimethoxycinnolin-4-ol (B3362434). ijper.org Subsequent conversion of the hydroxyl group to a methylthio group would afford the target compound.
| Strategy | Methodology | Outcome | Relevance to this compound |
| Regioselective One-Pot Synthesis | Reaction of arylglyoxals with 1,3-diones and hydrazine hydrate. researchgate.net | Forms 3-arylcinnolines as single regioisomers. researchgate.net | Demonstrates the feasibility of controlling substituent placement on the cinnoline ring. |
| Directed Cyclization | Cyclization of pre-functionalized precursors, e.g., substituted 1-(2-aminophenyl)ethanones. ijper.org | The positions of substituents are predetermined by the starting material. | A plausible route would involve the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) followed by functional group manipulation at the 4-position. |
Green Chemistry Principles in Cinnoline Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including cinnolines and the closely related quinolines. ijpsjournal.comeurekaselect.comnih.govzenodo.org
Key green chemistry approaches relevant to cinnoline synthesis include the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of one-pot and multicomponent reactions that minimize waste. nih.govnih.gov For instance, the aforementioned one-pot synthesis of dihydrocinnolin-5(6H)-ones is considered a green method as it can be performed in water, avoiding the use of hazardous organic solvents. researchgate.net
Microwave-assisted synthesis is another green technique that has been successfully employed for the synthesis of cinnoline derivatives. researchgate.net Microwave heating can lead to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.net
The development of transition-metal-free synthetic routes is also a key area of green chemistry research. A novel transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, offering a more sustainable alternative to some traditional metal-catalyzed methods. nih.gov
While a specific green synthesis for this compound is not explicitly documented, the principles of green chemistry could be readily applied. This would involve selecting a synthetic route that minimizes the number of steps, utilizes non-toxic reagents and solvents, and employs energy-efficient reaction conditions, such as microwave irradiation.
| Green Chemistry Principle | Application in Cinnoline Synthesis | Example |
| Use of Greener Solvents | Performing reactions in water instead of volatile organic compounds. | One-pot synthesis of 7,8-dihydrocinnolin-5(6H)-ones in water. researchgate.net |
| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of polyfunctionally substituted cinnolines. researchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multicomponent and one-pot syntheses. ljmu.ac.ukresearchgate.netresearchgate.net |
| Use of Safer Chemicals | Avoiding the use of toxic reagents and catalysts. | Development of transition-metal-free synthetic methods. nih.gov |
Synthesis of 6,7 Dimethoxy 4 Methylthio Cinnoline
Retrosynthetic Analysis of the 6,7-Dimethoxy-4-(methylthio)cinnoline Scaffold
A logical retrosynthetic analysis of this compound (I) suggests that the methylthio group can be installed via nucleophilic substitution of a suitable leaving group at the 4-position of the cinnoline (B1195905) ring. A common precursor for such a transformation is a 4-chlorocinnoline (B183215) derivative (II). The 4-chlorocinnoline can be derived from the corresponding 4-hydroxycinnoline or cinnolin-4-one (III) through a chlorination reaction. The 6,7-dimethoxycinnolin-4-one core is accessible through the cyclization of a suitably substituted 2-aminophenyl ketone derivative (IV), such as 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869). This precursor can, in turn, be synthesized from the commercially available 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This retrosynthetic pathway is outlined in the following scheme:
Scheme 1: Retrosynthetic Analysis of this compound
This approach breaks down the synthesis into the formation of a key cinnolinone intermediate followed by functional group interconversions to arrive at the final product.
Identification and Preparation of Key Precursor Molecules
The primary precursor for the synthesis of the 6,7-dimethoxycinnoline (B12915755) scaffold is 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This compound can be prepared from 3,4-dimethoxyaniline (B48930) through a Friedel-Crafts acylation reaction, although this can sometimes lead to regioselectivity issues. A more controlled synthesis involves the nitration of 1-(3,4-dimethoxyphenyl)ethanone to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine.
Another key precursor is 6,7-dimethoxycinnolin-4-ol (B3362434), which serves as the intermediate for introducing the methylthio group. The synthesis of this intermediate has been reported to proceed via the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone using sodium nitrite (B80452) in an acidic medium. ijper.org
The reagents required for the subsequent transformations include a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, and a source of the methylthio group, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base.
Detailed Reaction Mechanisms for this compound Formation
The formation of the 6,7-dimethoxycinnoline core proceeds through a diazotization and cyclization mechanism. The synthesis of 6,7-dimethoxycinnolin-4-ol (which exists in tautomeric equilibrium with 6,7-dimethoxycinnolin-4(1H)-one) is a crucial step. ijper.org
Step 1: Formation of 6,7-Dimethoxycinnolin-4-ol
The reaction is initiated by the diazotization of the aromatic amino group of 1-(2-amino-4,5-dimethoxyphenyl)ethanone with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt intermediate. This is followed by an intramolecular cyclization, where the enol form of the acetyl group attacks the diazonium group, leading to the formation of the cinnoline ring. Subsequent tautomerization yields the more stable 6,7-dimethoxycinnolin-4-ol.
Step 2: Conversion to 4-Chloro-6,7-dimethoxycinnoline (B3056711)
The hydroxyl group at the 4-position of the cinnoline ring is then converted to a better leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride. The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen species.
Step 3: Nucleophilic Substitution to form this compound
Finally, the 4-chloro-6,7-dimethoxycinnoline undergoes a nucleophilic aromatic substitution reaction with a methylthiolate source. Sodium thiomethoxide is a common reagent for this transformation. The thiolate anion acts as a nucleophile, attacking the carbon atom at the 4-position of the cinnoline ring and displacing the chloride ion to yield the final product, this compound.
Optimization of Reaction Conditions and Yield Enhancement Strategies
| Step | Reaction | Key Parameters to Optimize | Potential Improvements |
| 1 | Formation of 6,7-Dimethoxycinnolin-4-ol | Temperature, acid concentration, rate of addition of sodium nitrite. | Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt. The use of a slight excess of sodium nitrite can ensure complete conversion. |
| 2 | Chlorination | Reaction temperature, reaction time, and the amount of chlorinating agent. | The reaction with POCl₃ is often carried out at elevated temperatures (reflux). The complete removal of excess POCl₃ after the reaction is important for the subsequent step. |
| 3 | Nucleophilic Substitution | Solvent, temperature, and the nature of the base if using methanethiol. | The use of a polar aprotic solvent like DMF or DMSO can facilitate the nucleophilic substitution. The reaction may be heated to increase the rate of reaction. |
Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of some cinnoline derivatives and could be a potential strategy for optimizing this synthesis. researchgate.net
Purification Methodologies for Synthetic Products
Purification of the intermediates and the final product is essential to obtain a high-purity sample of this compound.
Crystallization: The solid intermediates and the final product can often be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing small amounts of impurities.
Column Chromatography: Silica gel column chromatography is a versatile method for purifying the products at each stage of the synthesis. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the desired compound from byproducts and unreacted starting materials.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography. nih.gov
The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Development of Novel or Improved Synthetic Routes for this compound
While the described route is a classical and viable approach, modern synthetic methodologies could offer more efficient or versatile pathways to this compound and its analogs.
Palladium-Catalyzed Cross-Coupling Reactions: Recent advances in organic synthesis have demonstrated the utility of palladium-catalyzed cross-coupling reactions for the formation of C-S bonds. A potential alternative to the classical nucleophilic substitution would be a palladium-catalyzed coupling of 4-chloro-6,7-dimethoxycinnoline with a methylthiolating agent.
Direct C-H Functionalization: Although more challenging, a direct C-H functionalization approach could potentially install the methylthio group directly onto the 6,7-dimethoxycinnoline core, bypassing the need for pre-functionalization at the 4-position. This would represent a more atom-economical and efficient synthetic route.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and improved safety, especially for the diazotization step.
These modern approaches, while not yet specifically reported for this compound, represent promising avenues for future research and development of more efficient and sustainable synthetic routes. nih.gov
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Analysis Methods in Cinnoline (B1195905) Research
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential in confirming the identity and purity of 6,7-Dimethoxy-4-(methylthio)cinnoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the cinnoline ring, the protons of the two methoxy (B1213986) groups, and the protons of the methylthio group. The chemical shifts, integration, and coupling patterns of these signals would provide crucial information about their connectivity. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, including the two methoxy carbons, the methylthio carbon, and the carbons of the cinnoline core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. A high-resolution mass spectrum (HRMS) of this compound would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to piece together its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic and methyl groups, the C=N and C=C bonds of the cinnoline ring, and the C-O bonds of the methoxy groups.
Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC, GC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of a synthesized compound. In a research setting, these methods would be used to separate this compound from any starting materials, byproducts, or other impurities. The retention time from these analyses would serve as a characteristic identifier for the compound under specific experimental conditions and would be used to confirm its purity.
Computational and Theoretical Studies of Cinnoline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of cinnoline (B1195905) systems.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical stability and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov
In studies of cinnoline derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule. ijastems.org For cinnoline-4-carboxylic acid, the evaluated HOMO and LUMO energies illustrate this intramolecular charge transfer. ijastems.org Theoretical investigations on various 4-substituted cinnolines have shown that the HOMO-LUMO energy gap, and thus the molecule's reactivity, can be tuned by altering the substituent at the C4 position. Electron-withdrawing or electron-donating groups can significantly modify the electronic properties of the entire cinnoline system. ajchem-a.com
| Cinnoline Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (B57606) (for comparison) | -6.646 | -1.816 | 4.83 |
| Compound E (a fluoroquinolone) | N/A | N/A | 0.130 |
The distribution of electron density in a molecule is fundamental to predicting its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov
For cinnoline systems, the nitrogen atoms of the pyridazine (B1198779) ring are typically electron-rich regions, indicated by a negative electrostatic potential. ijastems.org This suggests they are likely sites for interactions with electrophiles. Conversely, the hydrogen atoms attached to the carbon framework generally exhibit a positive potential. nih.gov Analysis of the electron density can also be used to rationalize the nature of intermolecular contacts within a crystal structure. researchgate.net These predictive models are crucial for understanding how cinnoline derivatives might interact with biological targets or other reagents.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations and other simulation techniques like molecular docking provide insight into the dynamic behavior and interaction capabilities of cinnoline derivatives on a larger time and length scale than quantum chemical calculations.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used to study the intermolecular interactions between potential ligands, such as cinnoline derivatives, and a molecular target, typically a protein. nih.govresearchgate.net
Docking studies on cinnoline derivatives have been performed to elucidate their putative binding modes with various targets. nih.govresearchgate.netresearcher.life These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. The results are often quantified using a docking score or a predicted binding affinity (e.g., computational Ki), where a more negative value indicates a stronger predicted interaction. taylorandfrancis.com For instance, docking studies of novel cinnoline derivatives as potential tubulin polymerization inhibitors revealed a computational Ki of 0.5 nM for the best-performing compound, highlighting a strong predicted binding affinity. nih.gov
| Compound Type | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Cinnoline Derivative | Tubulin | N/A (Ki = 0.5 nM) | Correct pose over lexibulin (B1684663) site |
| Quinoline Derivative (Compound B) | Staphylococcus aureus protein | -7.562 | N/A |
| Quinoline Derivative (Compound C) | E. coli Gyrase B | -8.562 | Interaction with Gyrase B protein |
| Quinoline Derivative (Compound D) | Klebsiella pneumoniae NDM-1 | -7.524 | Interaction with NDM-1 protein |
Note: This table includes data for cinnoline derivatives and related quinoline compounds to illustrate the application of binding affinity prediction. uobaghdad.edu.iqnih.gov
In Silico Structure-Activity Relationship (SAR) Modeling of 6,7-Dimethoxy-4-(methylthio)cinnoline
In silico Structure-Activity Relationship (SAR) modeling for this compound involves computational techniques to correlate its chemical structure with its predicted biological activity. These models are instrumental in modern drug discovery, offering a predictive framework to guide the synthesis of more potent and selective analogs. The cinnoline scaffold, a bicyclic heterocycle, is a significant pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. tandfonline.comnih.gov Computational studies, therefore, play a crucial role in elucidating the structural requirements for the desired biological effect of cinnoline-based compounds.
The specific substitution pattern of this compound—with two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring and a methylthio group at the 4-position—presents a unique electronic and steric profile. The methoxy groups generally enhance hydrophilicity and can act as hydrogen bond acceptors, potentially influencing pharmacokinetic properties and receptor binding. The methylthio group at the 4-position is of particular interest as modifications at this position on related heterocyclic systems, such as quinolines, are known to significantly impact biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs related to this compound, a QSAR model would be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A dataset of cinnoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled. This set would ideally include compounds with variations at the 4, 6, and 7-positions to create a comprehensive model.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. researchgate.net These descriptors quantify various aspects of the molecular structure and are categorized as:
Topological: Describing atomic connectivity (e.g., molecular connectivity indices).
Geometrical (3D): Related to the three-dimensional structure (e.g., molecular surface area, volume).
Electronic: Pertaining to the electronic distribution (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). hufocw.org
Hybrid: Combining different types of information (e.g., charged partial surface area descriptors). hufocw.org
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation linking the descriptors to the biological activity. The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external validation techniques. hufocw.org
For this compound, a hypothetical QSAR study might explore how variations in the substituents affect its activity. An illustrative QSAR model could take the following form:
pIC50 = β0 + β1(logP) + β2(TPSA) + β3(LUMO) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would indicate the relative importance of each descriptor.
Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of Cinnoline Derivatives
| Compound ID | R4 Substituent | R6, R7 Substituents | logP | TPSA (Ų) | LUMO (eV) | Predicted pIC50 |
| 1 | -SCH3 | -OCH3 | 2.85 | 65.4 | -1.25 | 7.2 |
| 2 | -Cl | -OCH3 | 3.10 | 55.1 | -1.40 | 6.8 |
| 3 | -NH2 | -OCH3 | 1.90 | 81.2 | -1.10 | 7.5 |
| 4 | -SCH3 | -H | 2.50 | 47.3 | -1.35 | 6.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such a model could reveal, for instance, that electron-donating groups at the 6 and 7-positions and a moderately lipophilic group at the 4-position are beneficial for activity.
Pharmacophore Modeling and Virtual Screening for Molecular Design
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. benthamscience.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.
For this compound, a pharmacophore model could be generated based on its structure and the known binding site of a target protein. The key pharmacophoric features might include:
Aromatic Rings: The two rings of the cinnoline core.
Hydrogen Bond Acceptors: The nitrogen atoms of the cinnoline ring and the oxygen atoms of the methoxy groups.
Hydrophobic Feature: The methyl group of the methylthio substituent.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Type | Location |
| Aro1 | Aromatic Ring | Benzene ring of cinnoline |
| Aro2 | Aromatic Ring | Pyridazine ring of cinnoline |
| HBA1 | Hydrogen Bond Acceptor | N1 of cinnoline |
| HBA2 | Hydrogen Bond Acceptor | N2 of cinnoline |
| HBA3 | Hydrogen Bond Acceptor | Oxygen of 6-methoxy |
| HBA4 | Hydrogen Bond Acceptor | Oxygen of 7-methoxy |
| HYD | Hydrophobic | Methyl group of 4-methylthio |
Note: This table represents a hypothetical pharmacophore model for illustrative purposes.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that possess the same essential features. mdpi.comnih.gov This process involves:
Database Preparation: A large library of chemical compounds is prepared, typically generating multiple 3D conformers for each molecule.
Pharmacophore-Based Search: The pharmacophore model is used to filter the database, retaining only those molecules that match the query's features and spatial constraints.
Hit Selection and Refinement: The retrieved "hits" are then further analyzed, often using molecular docking simulations to predict their binding affinity and orientation within the target's active site. This multi-step process helps in identifying novel and structurally diverse lead compounds for further development. nih.gov
Through these computational approaches, the structural features of this compound can be systematically analyzed to guide the design of new analogs with potentially improved biological activity.
Mechanistic Investigations of Biological Activities Molecular and Cellular Levels
Enzyme Inhibition Kinetics and Mechanistic Pathways (in vitro)
While direct and extensive studies on the enzyme inhibition kinetics of 6,7-Dimethoxy-4-(methylthio)cinnoline are not widely available, the cinnoline (B1195905) scaffold is a known pharmacophore for inhibitors of various enzymes. crimsonpublishers.com The biological activity of cinnoline derivatives is often attributed to their ability to interact with the active sites of enzymes, leading to the modulation of their catalytic function.
Target Identification and Validation Methodologies
The identification of potential enzyme targets for cinnoline derivatives often involves computational and experimental approaches. Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction of these compounds with a panel of known enzyme targets, such as kinases and polymerases. researchgate.net For instance, derivatives of the structurally related quinoline (B57606) scaffold have been identified as inhibitors of enzymes like G9a, a histone lysine (B10760008) methyltransferase, through such screening methods. nih.gov Validation of these computationally identified targets is then typically pursued through in vitro enzymatic assays to confirm the inhibitory activity and determine key kinetic parameters.
Ligand-Target Binding Interaction Studies (e.g., tubulin polymerization, specific kinases)
The substitution pattern of the cinnoline ring plays a crucial role in determining its target specificity and binding affinity. The 6,7-dimethoxy substitution, in particular, is a feature found in several biologically active heterocyclic compounds, including inhibitors of phosphodiesterase 10A (PDE10A). nih.gov
Tubulin Polymerization: Molecular docking studies have suggested that cinnoline derivatives can act as potential inhibitors of tubulin polymerization. nih.govelsevierpure.com These studies indicate that the cinnoline scaffold can bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, which is a key process in cell division. This disruption can lead to cell cycle arrest and apoptosis, highlighting a potential anticancer mechanism. nih.gov
Specific Kinases: The cinnoline scaffold is considered a promising core for the development of kinase inhibitors. nih.gov While specific data for this compound is limited, related 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and tumorigenesis. nih.gov The dimethoxy groups in these analogs are crucial for their activity. mdpi.com It is plausible that this compound could also exhibit inhibitory activity against certain kinases, a hypothesis that warrants further experimental validation.
Receptor Binding Assays and Affinities (in vitro)
Information on the direct binding of this compound to specific receptors is not extensively documented in the current literature. However, the cinnoline nucleus is a versatile scaffold that has been incorporated into molecules targeting various receptors. For example, certain cinnoline derivatives have been evaluated for their binding affinities towards serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors in the context of developing atypical antipsychotics. mdpi.com The nature and position of substituents on the cinnoline ring are critical determinants of receptor affinity and selectivity. Further research, including radioligand binding assays, would be necessary to elucidate the receptor binding profile of this compound.
Cellular Pathway Modulation Studies (in vitro, e.g., cell cycle progression, apoptosis induction mechanisms)
Cinnoline derivatives have been shown to modulate key cellular pathways, particularly those involved in cell survival and proliferation. A significant body of research points towards the ability of these compounds to induce apoptosis in cancer cells. nih.govbenthamdirect.com
The proposed mechanisms for apoptosis induction by cinnoline derivatives often involve the intrinsic pathway, characterized by mitochondrial depolarization and the activation of caspase cascades. nih.gov For instance, novel cinnoline derivatives have been designed and synthesized with the aim of inducing apoptosis in cancer cells, and their cytotoxic activity has been demonstrated in vitro against human breast cancer cell lines. nih.gov It is hypothesized that this compound, given its structural features, could similarly trigger apoptotic pathways. The methylthio group at the C4 position is a feature also seen in some stilbene (B7821643) derivatives that exhibit cytotoxic and proapoptotic activities. researchgate.net
Structure-Activity Relationship (SAR) Derivation at the Molecular Level (in vitro)
The biological activity of cinnoline derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. nih.gov
Substitution at Position 4: The substituent at the 4-position of the cinnoline ring significantly influences the compound's biological profile. In many cases, an amino or a substituted amino group at this position is associated with potent biological activity. nih.gov The presence of a methylthio group (-SCH3) at this position, as in the compound of interest, is also a feature in other biologically active heterocyclic compounds, such as 4-thioalkylquinoline derivatives, which have been shown to induce apoptosis. nih.gov
Substitution at Positions 6 and 7: The dimethoxy substitution at the 6 and 7 positions is a common feature in many bioactive molecules. In the context of dibenzo[c,h]cinnolines, the presence of dimethoxy groups on one of the benzene (B151609) rings was found to be a crucial structural element for retaining topoisomerase I targeting activity and cytotoxicity. nih.gov Similarly, in a series of 6,7-dimethoxy-4-anilinoquinolines, these methoxy (B1213986) groups were important for their potent inhibitory activity against c-Met kinase. nih.gov
The combination of the 6,7-dimethoxy pattern with the 4-methylthio substituent in the cinnoline scaffold suggests a potential for interesting biological activities, likely involving interactions with specific enzymes or receptors. However, detailed SAR studies focusing specifically on 4-(methylthio)cinnoline (B12898296) derivatives are needed to fully elucidate the contribution of each structural feature.
Development of Cinnoline Probes for Biological Target Characterization
The development of fluorescent probes is a powerful tool for studying biological processes and for target validation. While there are no specific reports on the use of this compound as a biological probe, the core structures of cinnoline and the related quinoline have been utilized in the design of fluorescent probes. crimsonpublishers.comnih.govnih.gov For example, quinoline-based fluorescent probes have been developed for bio-imaging applications, including the detection of specific analytes in living cells. crimsonpublishers.com The inherent fluorescence properties of some aromatic heterocyclic systems make them attractive scaffolds for probe development. The potential of the this compound scaffold as a fluorescent probe would depend on its photophysical properties, such as quantum yield and Stokes shift, which would need to be experimentally determined.
Synthesis and Investigation of 6,7 Dimethoxy 4 Methylthio Cinnoline Derivatives and Analogues
Design Principles for Structural Analogues with Modified Substituents
The design of structural analogues of 6,7-dimethoxy-4-(methylthio)cinnoline is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several positions amenable to modification, primarily the C4-substituent and the aromatic ring.
Modification of the C4-Substituent: The methylthio group at the C4-position is a key site for structural variation. Its replacement with other functionalities can significantly impact the molecule's electronic and steric properties, thereby influencing its biological activity. Design strategies often involve:
Varying the Linker Atom: Replacing the sulfur atom with oxygen (alkoxy), nitrogen (amino), or a direct carbon-carbon bond (alkyl/aryl) can alter the geometry and hydrogen bonding capacity of the substituent.
Modifying the Alkyl/Aryl Group: The methyl group can be replaced with larger alkyl chains, cyclic systems, or aromatic moieties to probe for additional binding interactions with a biological target.
Introducing Polar Groups: Incorporation of polar functionalities, such as hydroxyl, carboxyl, or amino groups, into the C4-substituent can enhance solubility and potentially form specific hydrogen bonds with a receptor.
Modification of the Cinnoline (B1195905) Core: While the 6,7-dimethoxy pattern is a defining feature, subtle modifications can be explored:
Shifting Methoxy (B1213986) Groups: Moving the methoxy groups to other positions on the benzene (B151609) ring can help elucidate their role in target binding.
Replacing Methoxy Groups: Substitution of the methoxy groups with other electron-donating or electron-withdrawing groups can modulate the electronic character of the cinnoline ring system. For instance, replacing the 6,7-dimethoxy groups with a methylenedioxy ring has been shown to affect the biological activity in related heterocyclic systems. nih.gov
Isosteric Replacements: The cinnoline ring itself is an isostere of other important pharmacophores like quinoline (B57606) and quinazoline (B50416). nih.govpnrjournal.com The design of analogues can draw inspiration from the extensive structure-activity relationship (SAR) data available for these related scaffolds. researchgate.netbiointerfaceresearch.com
Synthetic Routes to Key 6,7-Dimethoxycinnoline (B12915755) Analogues
The synthesis of 6,7-dimethoxycinnoline analogues generally proceeds through the construction of the core heterocyclic system followed by the introduction of substituents at the desired positions.
A common strategy for the synthesis of the 6,7-dimethoxycinnolin-4-ol (B3362434) core involves the cyclization of a suitably substituted 2-aminoacetophenone (B1585202) derivative. For instance, 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) can undergo diazotization followed by intramolecular cyclization to yield 6,7-dimethoxy-3-methylcinnolin-4-ol. Subsequent modifications can then be made at the C4 position.
To introduce diversity at the C4 position, 6,7-dimethoxycinnolin-4-ol can be converted to a more reactive intermediate, such as 4-chloro-6,7-dimethoxycinnoline (B3056711). This chloro derivative can then serve as a versatile precursor for a variety of nucleophilic substitution reactions. For example, reaction with thiols, alcohols, and amines can furnish a range of 4-substituted analogues.
A general synthetic scheme is outlined below:
Scheme 1: General Synthesis of 4-Substituted 6,7-Dimethoxycinnoline Analogues
Cyclization:
Starting material: 1-(2-amino-4,5-dimethoxyphenyl)ethanone
Reaction with sodium nitrite (B80452) in the presence of an acid to form a diazonium salt, which then undergoes intramolecular cyclization to form a 6,7-dimethoxycinnolin-4-ol derivative.
Activation of the C4-Position:
The resulting cinnolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 4-chloro-6,7-dimethoxycinnoline.
Nucleophilic Substitution:
The 4-chloro derivative is then reacted with various nucleophiles (e.g., R-SH, R-OH, R-NH₂) to introduce the desired substituent at the C4-position, yielding the target analogues. This approach is analogous to the synthesis of 4-anilinoquinolines, where a 4-chloroquinoline (B167314) intermediate is reacted with various anilines. nih.gov
This synthetic strategy allows for the late-stage diversification of the C4-substituent, enabling the efficient generation of a library of analogues for biological screening.
Comparative Mechanistic Biological Studies of Analogues (in vitro)
Given the broad spectrum of biological activities reported for cinnoline derivatives, a panel of in vitro assays would be employed to evaluate the newly synthesized analogues. nih.govpnrjournal.com These studies are crucial for identifying the primary biological targets and elucidating the mechanism of action.
Anticancer Activity: Many heterocyclic compounds, including those with a cinnoline or related quinoline/quinazoline core, exhibit anticancer properties. biointerfaceresearch.comnih.gov
Cytotoxicity Assays: The initial screening would involve assessing the cytotoxic effects of the analogues against a panel of human cancer cell lines using assays such as the MTT assay. nih.gov
Enzyme Inhibition Assays: Based on the structural similarity to known kinase inhibitors, the analogues could be tested for their ability to inhibit specific kinases that are often dysregulated in cancer, such as EGFR or VEGFR. researchgate.net
Tubulin Polymerization Inhibition: Some cinnoline derivatives have been investigated as potential inhibitors of tubulin polymerization. researchgate.netnih.gov An in vitro tubulin polymerization assay could be employed to determine if the synthesized analogues interfere with microtubule dynamics.
Antimicrobial Activity: Cinnoline derivatives have also been reported to possess antibacterial and antifungal properties. nih.govnih.gov
Minimum Inhibitory Concentration (MIC) Assays: The antimicrobial activity of the analogues would be determined by measuring their MIC against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of the analogues could be investigated through in vitro models. pnrjournal.com
Inhibition of Pro-inflammatory Mediators: Assays to measure the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in cell-based models could be conducted.
The results from these in vitro studies would provide valuable information on the biological activity profile of the synthesized analogues and guide the selection of promising candidates for further investigation.
Systematic Structure-Activity Relationship (SAR) Studies on Derivatives
Systematic SAR studies are essential for understanding how structural modifications influence the biological activity of the 6,7-dimethoxycinnoline scaffold. By comparing the in vitro data of a series of related analogues, key structural features required for potency and selectivity can be identified.
Influence of the C4-Substituent: The nature of the substituent at the C4-position is expected to be a major determinant of biological activity.
Alkyl vs. Aryl Groups: A comparison between analogues bearing small alkyl groups (e.g., methylthio) and those with bulky aryl groups at the C4-position would reveal the steric tolerance at the target's binding site.
Electron-Donating vs. Electron-Withdrawing Groups: If the C4-substituent is an aromatic ring, the presence of electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, halo) groups on this ring can significantly impact activity. For instance, in a series of 4-anilinoquinazolines, the substitution pattern on the anilino ring was found to be critical for EGFR and VEGFR-2 inhibitory activity. nih.gov
Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds at the C4-position could lead to a significant increase in potency if the target receptor has complementary residues in the binding pocket.
Role of the 6,7-Dimethoxy Groups: The 6,7-dimethoxy groups are often crucial for the activity of related heterocyclic compounds. nih.gov Their importance for the biological activity of cinnoline analogues would be investigated by synthesizing and testing derivatives with alternative substitution patterns on the benzene ring. It has been observed in related quinazoline series that the 6,7-dimethoxy substitution provides better inhibitory effects against certain kinases compared to a dioxolane ring at the same positions. nih.gov
Table 1: Illustrative SAR Data for C4-Modified 6,7-Dimethoxycinnoline Analogues in an In Vitro Anticancer Assay (Hypothetical Data)
| Compound ID | C4-Substituent | IC₅₀ (µM) on Cancer Cell Line X |
| 1a | -S-CH₃ | 15.2 |
| 1b | -O-CH₃ | 20.5 |
| 1c | -NH-CH₃ | 8.9 |
| 1d | -NH-Phenyl | 2.1 |
| 1e | -NH-(4-methoxyphenyl) | 0.8 |
| 1f | -NH-(4-chlorophenyl) | 1.5 |
This table presents hypothetical data to illustrate potential SAR trends.
Table 2: Illustrative SAR Data for Modifications on the Cinnoline Core (Hypothetical Data)
| Compound ID | Substitution Pattern | C4-Substituent | IC₅₀ (µM) on Cancer Cell Line X |
| 1e | 6,7-dimethoxy | -NH-(4-methoxyphenyl) | 0.8 |
| 2a | 6-methoxy | -NH-(4-methoxyphenyl) | 5.3 |
| 2b | 7-methoxy | -NH-(4-methoxyphenyl) | 7.1 |
| 2c | Unsubstituted | -NH-(4-methoxyphenyl) | >50 |
This table presents hypothetical data to illustrate potential SAR trends.
From these hypothetical SAR tables, one could infer that an amino linker at the C4-position is preferred over a thioether or ether linkage. Furthermore, a substituted phenylamino (B1219803) group at C4 appears to be beneficial for activity, with electron-donating substituents on the phenyl ring enhancing potency. The data also suggests that both methoxy groups at the 6 and 7 positions are crucial for maintaining high activity.
Applications in Chemical Biology and Pre Clinical Drug Discovery Research
Utilization of Cinnolines as Chemical Probes for Biological Systems
Cinnoline (B1195905) derivatives have been ingeniously developed as chemical probes to investigate biological systems. A notable example is the creation of a fluorogenic and fluorochromic probe system based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. nih.gov This transformation allows for the detection and imaging of specific biological processes.
Researchers have synthesized 4-azido-6-(4-cyanophenyl)cinnoline, which itself is weakly fluorescent. mdpi.com Upon reduction to its corresponding amine, 6-(4-cyanophenyl)cinnoline-4-amine, a significant increase in fluorescence intensity is observed, particularly in polar, protic environments like water. mdpi.comnih.gov This "turn-on" fluorescence is attributed to a combination of two mechanisms: Aggregation-Induced Emission (AIE) and Excited State Intermolecular Proton Transfer (ESPT). nih.govnih.gov The AIE phenomenon occurs when the molecules aggregate in an aqueous medium, restricting intramolecular rotations and leading to enhanced fluorescence emission. nih.govresearchgate.net The ESPT mechanism further contributes to the strong fluorescence in protic solvents. nih.gov This azide-amine pair has been successfully used as a fluorogenic probe in HepG2 human liver cancer cells, demonstrating its potential for biological imaging and sensing applications. nih.govnih.gov
| Compound Name | Precursor Compound | Probe Type | Mechanism of Action | Application |
| 6-(4-cyanophenyl)cinnoline-4-amine | 4-azido-6-(4-cyanophenyl)cinnoline | Fluorogenic, Fluorochromic | Aggregation-Induced Emission (AIE), Excited State Intermolecular Proton Transfer (ESPT) | Cellular imaging, Biosensing in aqueous media |
| 6-halogen substituted cinnoline-4-amines | 6-halogen substituted 4-azidocinnolines | Potential Fluorogenic Probes | Foundational scaffolds for developing new probes via cross-coupling reactions | Synthesis of advanced chemical probes |
Strategies for Lead Compound Optimization in Drug Discovery Pipelines (pre-clinical stage)
The cinnoline scaffold is a valuable starting point for identifying lead compounds in drug discovery. researchgate.net The process of lead optimization involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties, such as metabolic stability.
A pertinent example is the optimization of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological and psychiatric disorders. nih.gov The initial lead compounds, while potent, suffered from poor in vivo metabolic stability. nih.gov Optimization strategies focused on systematic modifications of the cinnoline core and its substituents. Through structure-activity relationship (SAR) studies, researchers identified key positions on the scaffold where modifications could enhance desired properties without sacrificing potency. For instance, addressing high in vivo clearance in rats was achieved through metabolite identification studies, which guided the chemical modifications to block metabolic hotspots. nih.gov This targeted approach led to the discovery of compounds with significantly improved metabolic stability and maintained high potency, making them suitable candidates for further preclinical development. nih.gov
| Lead Compound Scaffold | Target | Key Optimization Challenge | Strategy | Outcome |
| 6,7-Dimethoxy-4-(pyridin-3-yl)cinnoline | PDE10A | High in vivo clearance (poor metabolic stability) | Metabolite identification to locate metabolic hotspots; Systematic SAR to modify the scaffold while maintaining potency. | Discovery of potent and selective PDE10A inhibitors with improved in vivo metabolic stability in rats. |
Development of Cinnoline-based Compounds as Tools for Target Validation
Cinnoline-based compounds that potently and selectively inhibit specific biological targets are invaluable tools for target validation. By inhibiting a specific enzyme or receptor, researchers can probe its role in cellular pathways and disease models, thereby validating it as a potential therapeutic target.
The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes crucial to cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. researchgate.net Recently, a series of cinnoline derivatives were developed and identified as potent PI3K inhibitors. nih.gov These compounds demonstrated nanomolar inhibitory activity against PI3Ks. researchgate.net One of the lead compounds from this series showed significant antiproliferative activity against several human tumor cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), with IC₅₀ values in the micromolar and sub-micromolar range. researchgate.netnih.gov By using such specific inhibitors, researchers can confirm the central role of the PI3K/Akt pathway in the proliferation of these cancer cells, thus validating PI3K as a drug target for these malignancies.
Similarly, other studies have focused on developing cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, which is a validated target for B-cell malignancies. nih.gov Molecular modeling and 3D-QSAR studies on these cinnoline derivatives help in rationally designing novel, potent, and reversible BTK inhibitors. nih.gov
| Cinnoline Compound Class | Validated Target | Therapeutic Area | Research Findings |
| Substituted Cinnolines | Phosphoinositide 3-Kinase (PI3K) | Oncology | Compounds showed nanomolar enzymatic inhibition and micromolar antiproliferative activity against human tumor cell lines (e.g., IC₅₀ = 0.264 μM on HCT116). researchgate.netnih.gov |
| Cinnoline Analogues | Bruton's tyrosine kinase (BTK) | Oncology (B-cell malignancies) | Structure-activity relationship studies provide a framework for designing potent and reversible BTK inhibitors. nih.gov |
Exploration of Cinnoline Scaffolds in Novel Biological Modulators
The structural versatility of the cinnoline scaffold has led to its exploration in the development of novel modulators for a wide array of biological targets. nih.gov These modulators can activate, inhibit, or otherwise alter the function of their targets, leading to potential therapeutic effects.
GABA A Receptor Modulators: Certain cinnoline derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA A) receptor. nih.gov Compounds such as AZD7325 and AZD6280 were developed as subtype-selective positive modulators for the GABA A α2 and α3 subunits. nih.govnih.gov This selectivity is significant as these subunits are associated with anxiolytic effects, while the α1 subunit is linked to sedation. nih.gov These compounds have shown anxiolytic-like effects without significant sedation in preclinical models and have advanced into clinical trials. nih.govresearchgate.net
Topoisomerase Inhibitors: In the field of oncology, cinnoline-based structures have been investigated as topoisomerase inhibitors. nih.gov Substituted dibenzo[c,h]cinnolines, for example, were found to be potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov These compounds stabilize the enzyme-DNA complex, leading to DNA damage and cell death. nih.gov The 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline derivative demonstrated a cytotoxic IC₅₀ value of 70 nM in a human lymphoblastoma cell line, showing more potent activity than structurally related compounds. nih.gov
Phosphodiesterase (PDE) Inhibitors: As mentioned previously, the 6,7-dimethoxycinnoline (B12915755) core is a key feature of potent inhibitors for PDE10A. nih.gov This enzyme is highly expressed in the medium spiny neurons of the striatum and its inhibition is a promising strategy for treating disorders like schizophrenia. zenodo.org
| Cinnoline Scaffold/Derivative | Biological Target | Modulator Type | Potential Therapeutic Application |
| 4-Amino-8-aryl-cinnoline-3-carboxamides (e.g., AZD7325) | GABA A α2/α3 Receptors | Selective Positive Allosteric Modulator | Anxiety Disorders nih.govnih.govnih.gov |
| Dibenzo[c,h]cinnolines | Topoisomerase I | Inhibitor | Cancer nih.gov |
| 6,7-Dimethoxy-4-(pyridin-3-yl)cinnolines | Phosphodiesterase 10A (PDE10A) | Inhibitor | Schizophrenia, Huntington's Disease nih.govzenodo.org |
| Cinnoline Derivative 20 | L. major and P. falciparum | Proliferation Inhibitor | Leishmaniasis, Malaria nih.govmdpi.com |
Advanced Analytical Method Development for Research Quantitation
Spectrometric Techniques for High-Throughput Screening in Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries. bmglabtech.com For a novel compound like 6,7-Dimethoxy-4-(methylthio)cinnoline, adapting spectrometric techniques for HTS would be crucial for identifying its potential biological activities. malvernpanalytical.com
Mass spectrometry (MS) is a primary candidate for HTS applications due to its speed, sensitivity, and specificity. youtube.com A high-throughput workflow could involve the use of automated systems coupled with mass spectrometry to analyze the outcomes of biochemical or cell-based assays. youtube.com For instance, in an enzymatic assay, the quantitation of a substrate, product, or the compound itself after incubation could be rapidly determined. The molecular ion peak for this compound would be a key identifier in such screens. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy, while traditionally lower throughput, has seen advances that enable its use in screening. It provides detailed structural information, which can be invaluable in hit validation. jackwestin.com For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) and methylthio protons, which could be monitored for changes upon interaction with a biological target. The chemical shifts of the methoxy groups, in particular, can be indicative of their electronic environment. researchgate.netresearchgate.net
The following table outlines hypothetical spectrometric data for this compound, which would be foundational for developing HTS assays.
| Technique | Parameter | Expected Observation for this compound | Relevance to HTS |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 236.06 | Primary identifier for the compound in complex mixtures. |
| Key Fragment Ions | Fragmentation of methoxy and methylthio groups. | Confirmatory identification and structural elucidation. | |
| ¹H-NMR Spectroscopy | Chemical Shift (δ) | ~3.9-4.1 ppm (methoxy protons), ~2.5-2.7 ppm (methylthio protons) | Monitoring changes in chemical shifts can indicate binding to a target molecule. |
| ¹³C-NMR Spectroscopy | Chemical Shift (δ) | ~56 ppm (methoxy carbons), ~15 ppm (methylthio carbon) | Provides structural confirmation of hits from primary screens. |
Note: The m/z value is calculated based on the molecular formula C11H12N2O2S. NMR chemical shifts are estimates based on analogous structures.
Chromatographic Methods for Complex Mixture Analysis in Research
For the analysis of this compound in complex research samples, such as reaction mixtures or biological matrices, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) is the most probable technique of choice. researchgate.net
A reversed-phase HPLC (RP-HPLC) method would likely be effective for the separation of this moderately polar compound from various impurities or metabolites. The selection of the stationary phase (e.g., C18 or C8) and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) would be critical for achieving good resolution and peak shape. researchgate.netsielc.com
For more complex mixtures, two-dimensional liquid chromatography or coupling HPLC with mass spectrometry (LC-MS) would provide enhanced separation and identification capabilities. LC-MS/MS, in particular, offers high selectivity and sensitivity for quantitative studies by monitoring specific precursor-to-product ion transitions. nih.gov
Below is a table detailing a hypothetical set of starting parameters for the development of an HPLC method for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and efficiency for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for nitrogen-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound from the reversed-phase column. |
| Gradient | 10-90% B over 5 minutes | A standard starting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Detection | UV at ~254 nm and ~320 nm; Mass Spectrometry (ESI+) | Aromatic nature of the compound suggests UV absorbance; ESI+ is suitable for nitrogen heterocycles. |
Isotopic Labeling and Tracing in Mechanistic Studies
Isotopic labeling is a powerful technique to elucidate reaction mechanisms and trace the metabolic fate of compounds. ias.ac.inwikipedia.org For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule. fiveable.me
For instance, synthesizing the compound with a ¹³C-labeled methyl group in the methylthio moiety would allow for the unambiguous tracking of this group in metabolic studies using mass spectrometry. Any metabolites retaining this labeled group would exhibit a corresponding mass shift. Similarly, deuterium labeling of the methoxy groups could help in understanding their role in metabolic transformations or in assigning NMR signals. acs.orgstrath.ac.ukresearchgate.net
Such labeled analogues are invaluable in kinetic isotope effect studies to probe the rate-determining steps of reactions involving the labeled positions. ias.ac.in The development of catalytic methods for hydrogen-isotope exchange in N-heterocycles has made the synthesis of deuterated versions of such compounds more accessible. chemrxiv.orgchemrxiv.org
The table below illustrates potential isotopic labeling strategies for mechanistic studies of this compound.
| Labeled Position | Isotope | Analytical Technique | Potential Application |
| Methyl group of methylthio | ¹³C | Mass Spectrometry, ¹³C-NMR | Tracing the fate of the methylthio group in metabolic pathways. |
| Methoxy groups | ²H (D) | Mass Spectrometry, ¹H-NMR | Probing metabolic stability and identifying metabolites involving these groups. |
| Cinnoline (B1195905) ring | ¹⁵N | Mass Spectrometry, ¹⁵N-NMR | Investigating reactions involving the nitrogen atoms of the cinnoline core. |
| Aromatic protons | ²H (D) | Mass Spectrometry, ¹H-NMR | Studying electrophilic substitution reactions on the aromatic ring. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Substituted Cinnolines
The synthesis of the cinnoline (B1195905) core has traditionally relied on methods like the Richter and von Richter reactions, which can sometimes be limited by harsh conditions or the availability of starting materials. wikipedia.org Modern synthetic organic chemistry is rapidly advancing, offering new tools to construct and functionalize heterocyclic systems with greater efficiency, atom economy, and structural diversity. researchgate.netrsc.org
Future efforts in the synthesis of 6,7-Dimethoxy-4-(methylthio)cinnoline and its analogs are likely to focus on several innovative strategies:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized substrates. mdpi.commdpi.com Transition-metal catalyzed C-H activation has been successfully applied to other nitrogen heterocycles and holds immense promise for the regioselective modification of the cinnoline scaffold. rsc.org This could allow for the direct introduction of various substituents at multiple positions, rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new bonds. mdpi.com This technology could enable novel cyclization strategies to form the cinnoline core or to introduce functionalities that are difficult to install using traditional thermal methods.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and reaction control. thieme-connect.comucd.ie The application of flow chemistry to cinnoline synthesis could lead to more efficient and reproducible production of these compounds, facilitating their availability for further research and development. thieme-connect.comresearchgate.net For instance, a continuous-flow hydrogenation process has already been shown to be effective for the conversion of cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with short reaction times and high purity. thieme-connect.comucd.iethieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.net This technique has been used for the efficient, one-pot, three-component synthesis of substituted cinnolines and will likely be further explored to streamline synthetic routes. researchgate.net
These advanced synthetic methodologies are expected to provide access to a wider range of substituted cinnolines, enabling a more thorough exploration of their chemical and biological properties. researchgate.net
Discovery of Undiscovered Biological Targets and Mechanisms
Cinnoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pnrjournal.comnih.govijper.org However, for many of these compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated. A significant future research direction will be the deconvolution of their complex pharmacology to identify novel biological targets.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the cinnoline ring are critical for biological activity. nih.govnih.gov For example, in certain series of dibenzo[c,h]cinnolines, the presence of dimethoxy substituents was found to be a crucial structural element for retaining topoisomerase I-targeting activity and cytotoxicity. nih.gov Similarly, for some antibacterial cinnoline derivatives, electron-withdrawing groups on a phenyl substituent were associated with increased activity. nih.gov
Future research will likely involve:
Target Identification and Validation: Utilizing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific proteins or enzymes with which this compound and related compounds interact.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function and the downstream cellular consequences. This could reveal previously unknown signaling pathways or regulatory mechanisms.
Exploration of New Therapeutic Areas: Based on the identified targets and mechanisms, the therapeutic potential of cinnoline derivatives could be explored in new disease contexts beyond those already investigated. The diverse activities reported suggest that the cinnoline scaffold is a privileged structure capable of interacting with a variety of biological targets. nih.govzenodo.org
A deeper understanding of the molecular pharmacology of substituted cinnolines will be crucial for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. ijper.org
Integration of Artificial Intelligence and Machine Learning in Cinnoline Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and development, and research on heterocyclic compounds like cinnolines is no exception. iscientific.org These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers. ijcrt.org
Key areas where AI and ML are expected to make a significant impact on cinnoline research include:
Predictive Bioactivity Modeling: Machine learning algorithms can be trained on existing data for known cinnoline derivatives to build models that predict the biological activity of novel, untested compounds. stanford.edunih.govgithub.com This can help to prioritize which compounds to synthesize and test, saving time and resources. ijcrt.org
De Novo Drug Design: Generative AI models can design entirely new cinnoline-based structures with desired properties, such as high predicted activity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. frontiersin.org
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target cinnoline derivatives. gwern.netmoleculemaker.orgucla.edu These tools learn from the vast body of published chemical reactions to suggest pathways that a human chemist might not have considered.
Data Analysis and Interpretation: AI can be used to analyze large datasets from high-throughput screening and "omics" experiments to identify SAR trends and generate new hypotheses about a compound's mechanism of action.
By leveraging the power of AI and ML, researchers can accelerate the design-make-test-analyze cycle in cinnoline research, leading to a more rapid and efficient discovery of new drug candidates. iscientific.org
Collaborative Research Approaches in Heterocyclic Chemistry
The complexity and high cost of modern drug discovery necessitate collaborative efforts that bring together diverse expertise and resources. mdpi.comacs.org The future of research in heterocyclic chemistry, including the study of this compound, will increasingly rely on partnerships between academic institutions, pharmaceutical companies, and non-profit organizations. nih.govresearchgate.net
These collaborations can take many forms and offer numerous benefits:
Academia-Industry Partnerships: Academic labs often excel at fundamental research, target discovery, and the development of novel synthetic methodologies. nih.gov Industry partners bring expertise in drug development, medicinal chemistry optimization, preclinical and clinical testing, and regulatory affairs. acs.orgdrugbank.com By combining these complementary strengths, such collaborations can significantly accelerate the translation of basic scientific discoveries into new medicines. acs.org
Interdisciplinary Consortia: The challenges in areas like tropical diseases or antibiotic resistance often require a multi-pronged approach. nih.gov Consortia that bring together chemists, biologists, pharmacologists, and clinicians can foster the cross-pollination of ideas and lead to more holistic solutions. mdpi.com
Open Science Initiatives: The sharing of data and research tools through open science platforms can help to avoid redundant efforts and democratize access to knowledge. This can be particularly valuable in the early stages of drug discovery for less common scaffolds like cinnoline.
Successful collaborations are built on clear communication, shared goals, and a well-defined intellectual property framework. drugbank.com By fostering a more collaborative research ecosystem, the scientific community can more effectively harness the therapeutic potential of promising heterocyclic compounds. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 6,7-dimethoxy-4-(methylthio)cinnoline, and how can reaction conditions be systematically optimized?
Answer: The synthesis of quinoline derivatives often involves halogenation or substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1) . Key parameters to optimize include:
- Reaction time and temperature : Extended reflux times (≥6 hours) ensure complete substitution.
- Solvent selection : Polar aprotic solvents (e.g., POCl₃) enhance electrophilic substitution.
- Purification methods : Column chromatography with gradient elution improves yield and purity.
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 6–8 hours | Yield ↑ (70% reported) |
| Temperature | Reflux (~110°C) | Purity ↑ (99% via HPLC) |
| Solvent | POCl₃ | Reactivity ↑ |
| Purification | Column chromatography | Purity ↑ (≥98%) |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹H NMR : Identifies methoxy (δ 3.8–4.1 ppm) and methylthio (δ 2.5–2.7 ppm) groups. Aromatic protons in the cinnoline ring appear as doublets (δ 7.3–8.6 ppm) .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) validate purity (>99%) .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 224 [M+1]⁺) confirm molecular weight .
Q. Table 2: Key Spectral Signatures
| Functional Group | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Methoxy (-OCH₃) | 3.8–4.1 | — |
| Methylthio (-SCH₃) | 2.5–2.7 | — |
| Cinnoline aromatic | 7.3–8.6 | 224 [M+1]⁺ |
Q. How can researchers align studies of this compound with a theoretical framework to ensure methodological rigor?
Answer: Link the research to established theories, such as:
- Structure-Activity Relationships (SAR) : Investigate how methoxy and methylthio substituents influence electronic properties (e.g., Hammett constants) .
- Crystallographic Trends : Compare planarity and intramolecular interactions (e.g., C–H⋯Cl) with analogues like 4-chloro-6,7-dimethoxyquinoline .
- Mechanistic Hypotheses : Use density functional theory (DFT) to model reaction pathways or binding affinities .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
Answer:
- Planarity Deviations : Methoxy groups may cause slight deviations from the quinoline ring plane (e.g., 0.02–0.08 Å in analogues) . Use high-resolution X-ray diffraction and refine with riding models for H atoms .
- Packing Interactions : Weak van der Waals forces or π-stacking require low-temperature crystallography (e.g., 100 K) to reduce thermal motion .
Q. Table 3: Crystallographic Refinement Parameters
| Parameter | Value/Technique | Purpose |
|---|---|---|
| Temperature | 100 K | Minimize thermal disorder |
| H-Atom Refinement | Riding model (Uiso = 1.2Ueq) | Accurate placement in electron density |
| Resolution | ≤0.8 Å | Detect subtle planarity deviations |
Q. How can factorial design principles optimize structural modifications to enhance biological or catalytic activity?
Answer: Apply 2ⁿ factorial design to evaluate substituent effects:
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
Answer:
- Source Analysis : Check purity (HPLC), solvent effects, or assay conditions (e.g., pH, temperature) .
- Statistical Validation : Use t-tests or ANOVA to confirm significance (e.g., p < 0.05) .
- Theoretical Reassessment : Re-examine SAR assumptions or intermolecular interactions (e.g., hydrogen bonding) .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound?
Answer:
Q. How can researchers design experiments to explore the compound’s stability under varying environmental conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Track degradation via HPLC and LC-MS to identify byproducts .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life .
Methodological Guidelines
- Data Reporting : Include raw data in appendices, with processed data in the main text (e.g., mean ± SD) .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., POCl₃) .
- Peer Review : Pre-submission validation via tools like the FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
